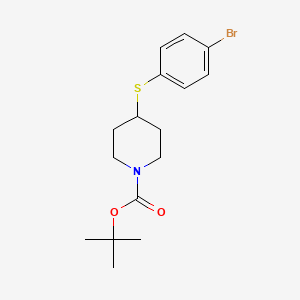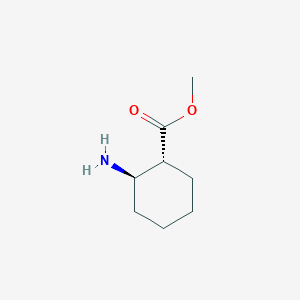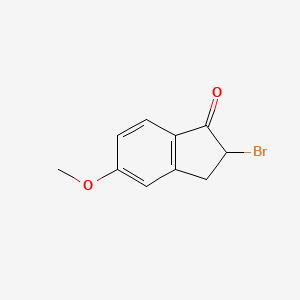
4-fluoroisoquinoline-5-sulfonyl Chloride
Übersicht
Beschreibung
4-Fluoroisoquinoline-5-sulfonyl Chloride is a chemical compound with the CAS number 194032-33-2 . It has a molecular weight of 245.66 . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 4-fluoroisoquinoline-5-sulfonyl Chloride involves reacting 4-fluoroisoquinoline or a salt thereof with sulfuric anhydride in the presence or absence of sulfuric acid, to form 4-fluoroisoquinoline-5-sulfonic acid or a salt thereof . Subsequently, the formed sulfonyl halide compound is reacted with a halogenating reagent .Molecular Structure Analysis
The molecular formula of 4-Fluoroisoquinoline-5-sulfonyl Chloride is C9H5ClFNO2S . The average mass is 282.119 Da and the monoisotopic mass is 280.948029 Da .Physical And Chemical Properties Analysis
The melting point of 4-fluoroisoquinoline-5-sulfonyl Chloride is 200-201°C . The boiling point is predicted to be 360.5±27.0 °C .Wissenschaftliche Forschungsanwendungen
Structural Properties and Derivatives
- Derivatives Analysis : The structural properties of 4-fluoroisoquinoline-5-sulfonyl chloride have been studied, revealing unique molecular conformations. This compound's derivatives exhibit interesting characteristics like intramolecular hydrogen bonding and steric effects due to bulky substituents on the sulfonyl group (Ohba et al., 2012).
Catalysis and Chemical Synthesis
- Copper-Catalyzed Sulfonylation : Research has shown that copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, which includes 4-fluoroisoquinoline-5-sulfonyl chloride, can be effective. This process tolerates a wide spectrum of functional groups and has been used to produce various useful compounds (Liang et al., 2015).
- Metal-Free Sulfonylation : An innovative metal-free oxidative C–H sulfonylation method for certain amides using sulfonyl chlorides, including 4-fluoroisoquinoline-5-sulfonyl chloride, has been developed. This method shows good functional group compatibility and has been used in the synthesis of sulfone compounds (Wang et al., 2017).
Synthesis of Sulfonamides and Related Compounds
- Sulfonamide Formation : The formation of sulfonamides using 4-fluoroisoquinoline-5-sulfonyl chloride has been explored. This approach has led to the creationof various compounds with potential applications in medicinal chemistry. The sulfonylation process is a crucial step in generating these derivatives, demonstrating the compound's relevance in synthesizing biologically active molecules (Janakiramudu et al., 2017).
Application in Antimicrobial and Antifungal Research
- Antimicrobial Activity : Some derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride exhibit significant antimicrobial properties. Their structure-activity relationships have been studied, revealing correlations between chemical structure and antimicrobial potency. This indicates the potential of these compounds in developing new antimicrobial agents (Zięba et al., 2013).
Photoluminescence and Optical Properties
- Optical Applications : The compound's derivatives have been used in studies related to photoluminescence. These studies explore the environmental effects on emission spectra, suggesting potential applications in materials science and photonic technologies (Badiei et al., 2011).
Green Chemistry Approaches
- Eco-Friendly Synthesis Methods : Recent research has focused on developing eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives using 4-fluoroisoquinoline-5-sulfonyl chloride. These methods aim to produce high-yield, high-purity products under mild conditions, aligning with the principles of green chemistry (Almarhoon et al., 2019).
Eigenschaften
IUPAC Name |
4-fluoroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCKWMDQGESLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474440 | |
| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoroisoquinoline-5-sulfonyl Chloride | |
CAS RN |
194032-33-2 | |
| Record name | 4-Fluoro-5-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 4-fluoroisoquinoline-5-sulfonyl chloride compared to its derivatives?
A1: In 4-fluoroisoquinoline-5-sulfonyl chloride (I), one of the sulfonyl oxygen atoms is positioned nearly in the same plane as the isoquinoline ring system. [] This conformation minimizes steric clashes between the bulky chlorosulfonyl group and the adjacent fluorine atom. This planar arrangement is not necessarily observed in its derivatives, as seen in compounds II and III, where the substituents on the sulfonyl group influence the overall conformation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




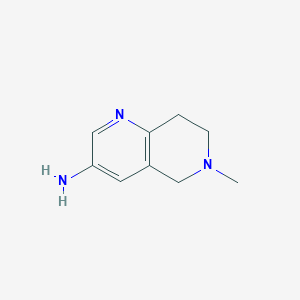

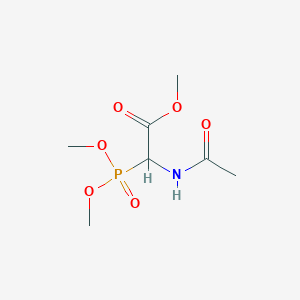
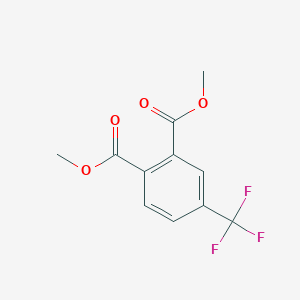
![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)
![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
